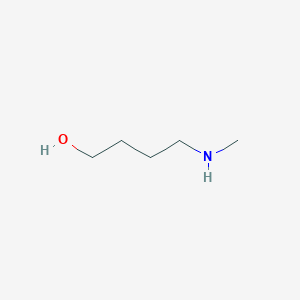

4-(Methylamino)butan-1-ol

Descripción general

Descripción

4-(Methylamino)butan-1-ol is an organic compound with the molecular formula C5H13NO. It is a colorless or slightly yellow liquid that is commonly used as a solvent and intermediate in various chemical reactions. The compound is known for its applications in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-(Methylamino)butan-1-ol can be synthesized through several methods. One common method involves the reaction of 4-chlorobutan-1-ol with methylamine. The reaction typically occurs in the presence of a base such as sodium hydroxide, which facilitates the substitution of the chlorine atom with the methylamino group.

Another method involves the reduction of 4-(methylamino)butan-1-one using a reducing agent such as sodium borohydride. This reaction is carried out in an appropriate solvent, such as ethanol, under controlled temperature conditions.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the continuous addition of reactants and the removal of by-products to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to optimize the production process.

Análisis De Reacciones Químicas

Types of Reactions

4-(Methylamino)butan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 4-(methylamino)butan-1-one using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: It can be reduced to form 4-(methylamino)butane using strong reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents. For example, reacting with acyl chlorides can form esters.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Acyl chlorides in the presence of a base like pyridine.

Major Products

Oxidation: 4-(Methylamino)butan-1-one.

Reduction: 4-(Methylamino)butane.

Substitution: Various esters depending on the acyl chloride used.

Aplicaciones Científicas De Investigación

Structure and Stability

The compound’s structure influences its reactivity and stability. The presence of both an amine and an alcohol functional group allows it to participate in various chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of secondary or tertiary amines, ketones, or aldehydes, which are crucial for its applications in organic synthesis and medicinal chemistry.

Toxicity and Safety Profile

Initial evaluations of 4-(Methylamino)butan-1-ol indicate that it may pose certain health risks. It is classified as harmful if swallowed and can cause skin irritation. Comprehensive safety assessments are necessary to understand its cytotoxic effects on human cells .

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. It is utilized as an intermediate for the preparation of more complex molecules. Its ability to form reactive intermediates makes it suitable for various synthetic pathways in organic chemistry.

Biochemical Studies

In biological research, this compound is investigated for its role in biochemical pathways. It acts as a probe in enzymatic studies, helping to elucidate the function of specific enzymes and their interactions with substrates. Its ability to modulate biochemical pathways is particularly relevant in pharmacology.

Pharmaceutical Development

The compound has shown potential therapeutic properties, making it a candidate for drug development. It can act as a precursor in synthesizing pharmaceutical compounds that target specific diseases or conditions. Its interaction with molecular targets like receptors enhances its applicability in developing new medications .

Bioconjugation Techniques

One notable application of this compound is in bioconjugation processes. It facilitates the attachment of biomolecules such as peptides and proteins to other chemical entities or surfaces. This capability is essential in creating stable bioconjugates for research and therapeutic purposes. Techniques like mass spectrometry and high-performance liquid chromatography (HPLC) are employed to characterize these conjugates.

Industrial Applications

The compound is explored for its utility in industrial processes, particularly as a solvent and specialty chemical. Its incorporation into biofuels has shown promise in improving combustion efficiency while reducing harmful emissions. Additionally, it may be used in coatings and adhesives due to its reactive functional groups.

Case Study 1: Bioconjugation Stability

Research has demonstrated that bioconjugates formed using this compound exhibit enhanced stability compared to traditional linkers. This stability is crucial for applications requiring long-lasting interactions between biomolecules.

Case Study 2: Fuel Additive Potential

Preliminary studies indicate that small additions of this compound to biofuels can significantly improve combustion efficiency while reducing emissions such as carbon monoxide and hydrocarbons. This application highlights its potential role in developing more environmentally friendly fuel alternatives.

Mecanismo De Acción

The mechanism of action of 4-(Methylamino)butan-1-ol involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of active metabolites. The compound may also interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparación Con Compuestos Similares

Similar Compounds

4-Amino-1-butanol: Similar structure but with an amino group instead of a methylamino group.

4-(Methylamino)butan-2-ol: Similar structure but with the hydroxyl group on the second carbon.

4-(Dimethylamino)butan-1-ol: Similar structure but with a dimethylamino group instead of a methylamino group.

Uniqueness

4-(Methylamino)butan-1-ol is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its ability to act as both a nucleophile and an electrophile makes it a versatile intermediate in organic synthesis.

Actividad Biológica

4-(Methylamino)butan-1-ol, also known as 4-MAB, is an amino alcohol that has garnered attention in biological research due to its unique chemical structure and potential biological activities. This compound features a hydroxyl group and a methylamino group, which contribute to its reactivity and interactions with biological systems.

- Chemical Formula : CHNO

- Molecular Weight : 103.17 g/mol

- Solubility : Highly soluble in water due to the presence of the hydroxyl group.

- Structure : Contains a butanol backbone with a methylamino group at the fourth carbon position.

The biological activity of this compound is primarily attributed to its interaction with enzymes and receptors. The compound's hydroxyl and methylamino groups can form hydrogen bonds, influencing the activity of various molecular targets.

- Enzyme Interaction : Preliminary studies suggest that 4-MAB may act as both a substrate and an inhibitor for certain enzymes, thereby affecting metabolic pathways. The exact mechanisms are still under investigation, but interactions with specific receptors have been noted, potentially modulating signaling pathways.

- Potential Therapeutic Roles : Research indicates that 4-MAB may have applications in pharmacology, particularly in the synthesis of nicotine derivatives through enzymatic processes involving ketoreductase enzymes .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Methylbutan-1-ol | Hydroxyl group without methylamino | Lacks amino functionality |

| 2-Methylamino-1-butanol | Different substitution pattern | Different positioning of amino group |

| 1-Butanol | Straight-chain alcohol | No amino group; simpler structure |

This table illustrates how this compound's specific substitution pattern provides distinct chemical properties that make it valuable for particular applications where other similar compounds may not suffice.

Synthesis and Applications

This compound has been studied for its role in synthesizing more complex organic molecules. It serves as an intermediate in the preparation of nicotine from pseudooxynicotine via enzymatic reduction processes . This enzymatic approach is environmentally advantageous compared to traditional metallic reducing agents, resulting in fewer by-products and higher selectivity towards substrates.

Biological Investigations

Recent investigations into the biochemical pathways involving 4-MAB have highlighted its potential in modulating enzyme activity. For example, studies have shown that it can influence metabolic processes by interacting with specific enzymes involved in neurotransmission and metabolism.

Toxicity and Safety Profile

While the biological activities of this compound are promising, safety assessments are crucial. According to available data, the compound does not appear to be a substrate for major drug-metabolizing enzymes (e.g., CYP450 family), suggesting a lower risk of drug-drug interactions . However, comprehensive toxicity studies are necessary to fully understand its safety profile.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Methylamino)butan-1-ol, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of amino alcohols like this compound typically involves reductive amination of ketones or aldehydes with methylamine. For example, reacting 4-oxobutan-1-ol with methylamine under hydrogenation (H₂, Pd/C catalyst) at 60–80°C for 12–24 hours may yield the product. Post-synthesis purification via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) is recommended to isolate the compound . Reaction optimization should focus on temperature control and catalyst loading to minimize side products.

Q. How should this compound be stored to ensure stability, and what are its key physical properties?

- Methodological Answer : Store the compound in a cool (<25°C), dry environment in airtight containers under inert gas (e.g., nitrogen). Key physical properties (based on analogous amino alcohols):

| Property | Value/Range | Source |

|---|---|---|

| Boiling Point | ~200–220°C (estimated) | |

| Solubility | Miscible in polar solvents (water, ethanol) | |

| pKa (amine group) | ~9.5–10.5 |

- Stability testing via TGA/DSC is advised to assess decomposition thresholds.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Acute toxicity data for similar compounds (e.g., LD₅₀ oral rat: ~500–1000 mg/kg) suggest moderate hazard . In case of skin contact, wash with soap and water for 15 minutes; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can enantiomeric purity of this compound be determined, given its chiral center?

- Methodological Answer : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC-3) and UV detection at 254 nm. Mobile phase: hexane/isopropanol (90:10) with 0.1% diethylamine. Compare retention times with racemic standards. Alternatively, circular dichroism (CD) spectroscopy can confirm optical activity .

Q. What computational methods predict the compound’s reactivity in nucleophilic or catalytic reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model the molecule’s electron distribution. The hydroxyl and methylamino groups exhibit nucleophilic sites (localized HOMO regions). Molecular dynamics simulations can further predict solvation effects in polar solvents .

Q. How does this compound interact with biological targets, such as neurotransmitter receptors?

- Methodological Answer : In vitro assays (e.g., radioligand binding studies on GABAₐ or NMDA receptors) can quantify affinity. For example, incubate rat brain homogenates with tritiated ligands (e.g., [³H]muscimol) and measure displacement by the compound. Dose-response curves (IC₅₀ values) reveal potency .

Q. What analytical techniques resolve contradictions in reported toxicity profiles of amino alcohols?

- Methodological Answer : Discrepancies in toxicity data (e.g., hepatotoxicity vs. neurotoxicity) require in vivo/in vitro cross-validation. Conduct Ames tests for mutagenicity, MTT assays for cell viability, and zebrafish embryo toxicity assays. Compare results with structurally similar compounds (e.g., 4-(Butylamino)-1-butanol) to identify structure-activity trends .

Q. Can this compound act as a pheromone precursor in insect studies, and how is this validated?

- Methodological Answer : Field bioassays (as in for related species) involve trapping insects with synthetic lures. Blend this compound with aldehydes or ketones (1:1 ratio) and compare attraction rates to controls. Gas chromatography-electroantennography (GC-EAD) confirms antennal response specificity .

Q. Data Contradictions and Resolution

- Toxicity Data Variance : reports low acute toxicity for 4-(Butylamino)-1-butanol, while highlights neurotoxic risks for 4-(Methylamino)phenol. Resolve by contextualizing substituent effects: longer alkyl chains (butyl vs. methyl) may reduce bioavailability, altering toxicity profiles.

- Synthetic Yields : notes variable yields (50–70%) in analogous bromination reactions. Optimize via real-time monitoring (e.g., in situ IR spectroscopy) to identify intermediate stability issues.

Propiedades

IUPAC Name |

4-(methylamino)butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c1-6-4-2-3-5-7/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBKSSENEKWOVKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20431413 | |

| Record name | 4-(Methylamino)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42042-68-2 | |

| Record name | 4-(Methylamino)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(methylamino)butan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.